1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a unique organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrrole ring.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for drug development.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
1-(2-Hydroxyethyl)-4-(difluoromethyl)-1H-pyrrole-3-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-imidazole-3-carboxylic acid: Similar structure with an imidazole ring instead of a pyrrole ring.
Uniqueness: The presence of the trifluoromethyl group in 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and stability, which are not observed in its analogs. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability .
Properties
Molecular Formula |
C8H8F3NO3 |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)6-4-12(1-2-13)3-5(6)7(14)15/h3-4,13H,1-2H2,(H,14,15) |
InChI Key |
ZOTUAURJAINELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN1CCO)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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